molecular formula C7H14ClNO3 B6192492 methyl 2-(aminomethyl)oxolane-3-carboxylate hydrochloride, Mixture of diastereomers CAS No. 2648940-04-7

methyl 2-(aminomethyl)oxolane-3-carboxylate hydrochloride, Mixture of diastereomers

Cat. No.: B6192492
CAS No.: 2648940-04-7
M. Wt: 195.6
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Description

Methyl 2-(aminomethyl)oxolane-3-carboxylate hydrochloride, a mixture of diastereomers, is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by its molecular structure, which includes an oxolane ring (a cyclic ether) with an aminomethyl group and a carboxylate group, forming a complex mixture of diastereomers due to the presence of chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(aminomethyl)oxolane-3-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the oxolane ring followed by the introduction of the aminomethyl and carboxylate groups. Common synthetic routes include:

  • Ring Formation: Cyclization reactions to form the oxolane ring, often using dihalides and nucleophiles.

  • Aminomethyl Introduction: Reaction of the oxolane ring with an appropriate amine source to introduce the aminomethyl group.

  • Carboxylate Formation: Conversion of the hydroxyl group to a carboxylate group, often through oxidation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, optimized reaction conditions to maximize yield, and purification techniques such as crystallization or chromatography to obtain the desired diastereomeric mixture.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(aminomethyl)oxolane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Conversion of the aminomethyl group to an amine oxide.

  • Reduction: Reduction of the carboxylate group to an alcohol.

  • Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Amine oxides, which can further react to form nitro compounds or other derivatives.

  • Reduction Products: Alcohols, which can be used as intermediates in further chemical synthesis.

  • Substitution Products: A wide range of functionalized derivatives depending on the specific reagents used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can serve as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors or receptor ligands. Medicine: Industry: Utilized in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism by which methyl 2-(aminomethyl)oxolane-3-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • Methyl 2-(aminomethyl)oxolane-3-carboxylate: Similar structure but without the hydrochloride salt.

  • Methyl 2-(aminomethyl)oxolane-3-carboxylate diastereomer: Different diastereomeric forms of the same compound.

  • Other oxolane derivatives: Compounds with similar ring structures but different substituents.

Uniqueness: Methyl 2-(aminomethyl)oxolane-3-carboxylate hydrochloride is unique due to its specific combination of functional groups and the presence of diastereomers, which can lead to different biological and chemical properties compared to similar compounds.

Properties

CAS No.

2648940-04-7

Molecular Formula

C7H14ClNO3

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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